![molecular formula C14H14O B1300070 (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol CAS No. 773872-33-6](/img/structure/B1300070.png)

(3'-Methyl-[1,1'-biphenyl]-4-yl)methanol

Vue d'ensemble

Description

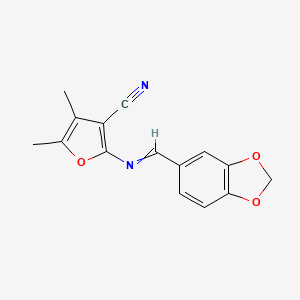

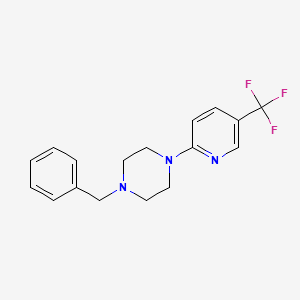

The compound “(3’-Methyl-[1,1’-biphenyl]-4-yl)methanol” is a derivative of biphenyl, which is a type of organic compound with two phenyl rings connected by a single bond . The compound has a molecular formula of C14H14O . It is an intermediate of the insecticide Bifenthrin .

Molecular Structure Analysis

The molecular structure of “(3’-Methyl-[1,1’-biphenyl]-4-yl)methanol” consists of a biphenyl core with a methyl group attached to one of the phenyl rings and a methanol group attached to the other . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

The compound “(3’-Methyl-[1,1’-biphenyl]-4-yl)methanol” has a molecular weight of 198.26 g/mol . Other physical and chemical properties such as boiling point, melting point, density, and solubility are not provided in the search results.Applications De Recherche Scientifique

Chemical Industry

This compound occupies a critical position in the chemical industry as a highly versatile building block for the manufacture of countless everyday products . It’s used in the production of paints, carpeting, plastics, and more .

Fuel Applications

Methanol, a related compound, is increasingly being employed around the globe in many innovative applications to meet our growing energy demand . We use methanol to fuel our cars and trucks, marine vessels, boilers, cookstoves, and kilns . It’s plausible that (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol could have similar applications.

Clean Energy

Methanol is considered a clean and sustainable fuel rather than just a petrochemical . Its inherent clean-burning properties produce lower emissions (while improving fuel efficiency) upon land/marine vehicle combustion . When made from renewable feedstocks like captured CO2 or waste, methanol becomes a net carbon-neutral fuel aligned with climate change policies to lower greenhouse gas emissions . (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol could potentially be used in a similar manner.

Pharmaceuticals

(3’-Methyl-[1,1’-biphenyl]-4-yl)methanol is a chemical compound with diverse applications in scientific research. It possesses intriguing properties that enable its utilization in various fields, including pharmaceuticals.

Organic Synthesis

This compound is also used in organic synthesis. Its unique structure makes it a valuable component in the synthesis of complex organic molecules.

Material Science

Mécanisme D'action

Target of Action

The primary targets of (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol, also known as [4-(3-methylphenyl)phenyl]methanol, are the Programmed Cell Death-1 (PD-1) and its ligand (PD-L1) . These proteins play a crucial role in the immune system’s regulation, particularly in the prevention of autoimmunity and in the regulation of immune responses to infections .

Mode of Action

(3’-Methyl-[1,1’-biphenyl]-4-yl)methanol interacts with its targets, PD-1 and PD-L1, by inhibiting their interaction . This inhibition prevents the downregulation of the immune response, thereby enhancing the body’s ability to detect and destroy cancer cells .

Biochemical Pathways

The compound affects the PD-1/PD-L1 pathway . This pathway is involved in the immune system’s response to cancer cells. By inhibiting the interaction between PD-1 and PD-L1, the compound prevents the downregulation of the immune response, allowing the immune system to more effectively target and destroy cancer cells .

Pharmacokinetics

It is known that biphenyl derivatives, such as this compound, have advantages oforal bioavailability , high tumor penetration , and better pharmacokinetic properties .

Result of Action

The result of the compound’s action is an enhanced immune response to cancer cells. By inhibiting the interaction between PD-1 and PD-L1, the compound allows the immune system to more effectively recognize and destroy cancer cells .

Propriétés

IUPAC Name |

[4-(3-methylphenyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-3-2-4-14(9-11)13-7-5-12(10-15)6-8-13/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWJGVBHUYQLEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362691 | |

| Record name | (3'-Methyl[1,1'-biphenyl]-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

773872-33-6 | |

| Record name | (3'-Methyl[1,1'-biphenyl]-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B1300001.png)

![3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B1300013.png)

![1-[2-(2-Bromophenoxy)ethyl]piperidine](/img/structure/B1300023.png)